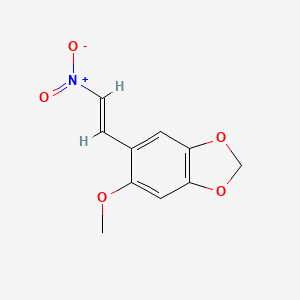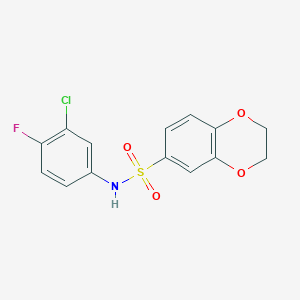
3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazolecarboxamide derivatives and has been shown to possess a range of pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood. However, it has been shown to act as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. It has also been shown to modulate the activity of ion channels and receptors in the central nervous system, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. It has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a key role in neuroinflammation. In addition, it has been shown to modulate the activity of ion channels and receptors in the central nervous system, which may contribute to its anticonvulsant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. It has also been shown to possess a range of biochemical and physiological effects, which make it a useful tool for studying the mechanisms of inflammation, pain, and neurodegeneration. However, there are also some limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which may limit its bioavailability in vivo. In addition, its precise mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide. One potential direction is to further investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future studies could focus on elucidating the precise mechanism of action of this compound, which may lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide involves the reaction of 4-fluoroacetophenone with hydroxylamine hydrochloride to form 4-fluoroacetophenone oxime. The oxime is then reacted with ethyl chloroformate to form ethyl 4-fluoro-phenylacetate. The ester is then hydrolyzed to form 4-fluoro-phenylacetic acid, which is then reacted with 2-pyridinemethanol to form the corresponding amide. Finally, the amide is cyclized with hydroxylamine hydrochloride to form the isoxazole ring.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-12-6-4-11(5-7-12)14-9-15(22-20-14)16(21)19-10-13-3-1-2-8-18-13/h1-8,15H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTECRBQTKKCRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5819715.png)

![3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)

![N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B5819740.png)
![N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5819750.png)

![N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B5819764.png)


![2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5819803.png)
![5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819812.png)